N-Methyl-5-nitropyridin-3-amine
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Overview
Description
N-Methyl-5-nitropyridin-3-amine: is a chemical compound with the molecular formula C6H7N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a nitro group at the 5-position and a methylamino group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-5-nitropyridin-3-amine typically involves the nitration of pyridine derivatives followed by methylation. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group can then be introduced at the 5-position through further nitration reactions. Finally, the methylation of the amino group at the 3-position can be achieved using methyl iodide (CH3I) under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow synthesis techniques to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-5-nitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate.
Reduction: The compound can be reduced to form different derivatives, depending on the conditions and reagents used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrazine hydrate is commonly used for the reduction of the nitro group.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents and strong nucleophiles.
Major Products:
Reduction Products: Reduction of the nitro group yields 3-aminopyridine derivatives.
Substitution Products: Substitution reactions can yield a variety of functionalized pyridine derivatives.
Scientific Research Applications
N-Methyl-5-nitropyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-5-nitropyridin-3-amine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
5-Bromo-N-methyl-3-nitropyridin-2-amine: This compound has a bromine atom at the 5-position instead of a nitro group.
2-Amino-3-bromo-5-nitropyridine: This compound has an amino group at the 2-position and a bromine atom at the 3-position.
Uniqueness: N-Methyl-5-nitropyridin-3-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C6H7N3O2 |
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Molecular Weight |
153.14 g/mol |
IUPAC Name |
N-methyl-5-nitropyridin-3-amine |
InChI |
InChI=1S/C6H7N3O2/c1-7-5-2-6(9(10)11)4-8-3-5/h2-4,7H,1H3 |
InChI Key |
AMTOBECGOHAASX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CN=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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